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Introduction
TOS-358 is an investigational, orally bioavailable small molecule that acts as a covalent

inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3Kα).[1] Developed by

Totus Medicines, TOS-358 is engineered to irreversibly bind to both wild-type and mutant forms

of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently

dysregulated in various cancers.[1][2] Preclinical data suggest that TOS-358's covalent

mechanism of action leads to a profound and durable inhibition of PI3Kα activity, offering

potential advantages over non-covalent inhibitors in terms of sustained target engagement and

efficacy.[3] This technical guide summarizes the available in vitro data for TOS-358, including

its biochemical potency, effects on downstream signaling, and impact on cancer cell

proliferation.

Biochemical Activity and Potency
TOS-358 has been characterized as a potent and selective inhibitor of PI3Kα. In vitro

enzymatic assays have demonstrated its ability to inhibit both wild-type (WT) and a common

mutant form (H1047R) of the PI3Kα enzyme at nanomolar concentrations.
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Target IC50 (nM) Assay Type Reference

Wild-Type PI3Kα 2.2 Enzymatic Assay [4]

Mutant PI3Kα

(H1047R)
4.1 Enzymatic Assay [4]

Mechanism of Action and Signaling Pathway
TOS-358 exerts its effects by targeting a critical node in the PI3K/Akt/mTOR signaling cascade.

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1]

Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which

encodes the p110α catalytic subunit of PI3K), is a hallmark of many human cancers.[1]

By covalently binding to PI3Kα, TOS-358 irreversibly inactivates the enzyme, thereby blocking

the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3). This, in turn, prevents the downstream activation of Akt and mTOR,

leading to the inhibition of tumor cell growth and survival.[2]
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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

In Vitro Efficacy in Cancer Models
Preclinical studies have demonstrated the anti-proliferative activity of TOS-358 in a variety of

cancer cell lines and patient-derived xenograft (PDX) models. These studies have highlighted

its superior efficacy compared to non-covalent PI3Kα inhibitors like alpelisib and GDC-0077.[3]

The covalent binding of TOS-358 is thought to result in a more durable inhibition of the

PI3K/Akt pathway, which is crucial for overcoming feedback and reactivation mechanisms that

can limit the effectiveness of reversible inhibitors.[3]
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Experimental Protocols
While specific, detailed step-by-step protocols for the in vitro studies of TOS-358 are not

publicly available in full-text publications, the following outlines the general methodologies

employed based on conference abstracts and press releases.

PI3Kα Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of TOS-358 on the enzymatic activity of

both wild-type and mutant PI3Kα.

General Method: These assays typically involve incubating the recombinant PI3Kα enzyme

with its substrate (PIP2) and ATP in the presence of varying concentrations of the inhibitor.

The production of PIP3 is then quantified, often using methods like ADP-Glo or TR-FRET, to

determine the IC50 value of the compound.

Cell Proliferation and Viability Assays
Objective: To assess the impact of TOS-358 on the growth and viability of cancer cell lines.

General Methods Mentioned:

CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay measures the number of viable

cells by utilizing a tetrazolium salt that is reduced by cellular dehydrogenases to produce a

colored formazan product.

Colony Formation Assay: This assay evaluates the long-term proliferative potential of

single cells by assessing their ability to form colonies over several days of treatment with

the compound.

Western Blotting for Pathway Analysis
Objective: To investigate the effect of TOS-358 on the phosphorylation status of key

downstream proteins in the PI3K/Akt/mTOR pathway.

General Method: Cancer cells are treated with TOS-358 for a specified duration.

Subsequently, cell lysates are prepared, and proteins are separated by SDS-PAGE,

transferred to a membrane, and probed with specific antibodies against phosphorylated
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forms of proteins such as Akt (at Ser473) and S6 ribosomal protein. The levels of these

phosphoproteins are then compared to total protein levels and untreated controls to assess

pathway inhibition.
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Figure 2: General experimental workflow for the in vitro characterization of TOS-358.

Conclusion
The available in vitro data for TOS-358 demonstrate its potential as a potent and selective

covalent inhibitor of PI3Kα. Its ability to irreversibly bind to both wild-type and mutant forms of

the enzyme translates to durable inhibition of the PI3K/Akt/mTOR signaling pathway and robust

anti-proliferative effects in cancer cell models. These preclinical findings have supported the

advancement of TOS-358 into clinical development, with an ongoing Phase 1/1b clinical trial

(NCT05683418) in patients with solid tumors harboring PIK3CA mutations.[5] Further
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publication of detailed experimental methodologies from these foundational in vitro studies will

be valuable for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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